molecular formula C7H10 B14278929 Spiro[2.3]hexane, 4-methylene- CAS No. 137072-99-2

Spiro[2.3]hexane, 4-methylene-

Cat. No.: B14278929
CAS No.: 137072-99-2
M. Wt: 94.15 g/mol
InChI Key: PEUOGYZGFUSFQB-UHFFFAOYSA-N
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Description

Spiro[2.3]hexane, 4-methylene- is a spirocyclic compound characterized by a unique structure where two rings are connected through a single carbon atom. This compound is notable for its strained ring system, which imparts unique chemical properties and reactivity. The spiro[2.3]hexane framework is a valuable scaffold in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[2.3]hexane, 4-methylene- typically involves cycloaddition reactions. One common method is the [2+2] cycloaddition of methylenecyclopropanes (MCPs) in the presence of a polypyridyl iridium(III) catalyst. This reaction proceeds under visible-light-induced photosensitization, allowing for the rapid construction of the spirocyclic framework under mild conditions . The reaction conditions are generally mild, and the yields are good, making this method efficient for preparing spirocyclic skeletons.

Industrial Production Methods

While specific industrial production methods for spiro[2.3]hexane, 4-methylene- are not extensively documented, the principles of cycloaddition and photochemical reactions can be scaled up for industrial applications. The use of visible-light-induced reactions offers a sustainable and energy-efficient approach, which is advantageous for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Spiro[2.3]hexane, 4-methylene- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced spirocyclic compounds.

    Substitution: The spirocyclic framework allows for substitution reactions, where different substituents can be introduced at specific positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while reduction can produce alkanes or alkenes. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Spiro[2.3]hexane, 4-methylene- has several scientific research applications:

Mechanism of Action

The mechanism of action of spiro[2.3]hexane, 4-methylene- involves its interaction with molecular targets through its strained ring system. The unique geometry of the spirocyclic framework allows it to engage in specific interactions with enzymes, receptors, and other biological molecules. These interactions can modulate various biochemical pathways, making the compound valuable in medicinal chemistry and drug development .

Comparison with Similar Compounds

Similar Compounds

    Spiro[2.4]heptane: Another spirocyclic compound with a different ring size.

    Spiro[3.3]heptane: Features a larger ring system compared to spiro[2.3]hexane.

    Spiro[2.2]pentane: A smaller spirocyclic compound with distinct properties.

Uniqueness

Spiro[2.3]hexane, 4-methylene- is unique due to its specific ring strain and reactivity. The [2+2] cycloaddition method for its synthesis is particularly efficient and versatile, allowing for the rapid construction of the spirocyclic framework under mild conditions. This compound’s unique structure and reactivity make it a valuable tool in various scientific and industrial applications .

Properties

CAS No.

137072-99-2

Molecular Formula

C7H10

Molecular Weight

94.15 g/mol

IUPAC Name

6-methylidenespiro[2.3]hexane

InChI

InChI=1S/C7H10/c1-6-2-3-7(6)4-5-7/h1-5H2

InChI Key

PEUOGYZGFUSFQB-UHFFFAOYSA-N

Canonical SMILES

C=C1CCC12CC2

Origin of Product

United States

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